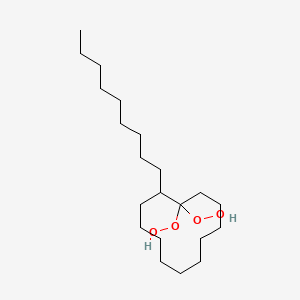![molecular formula C11H11N3O5 B14242935 {2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid CAS No. 188727-93-7](/img/structure/B14242935.png)
{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid is a complex organic compound with a unique structure that includes both amide and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of aniline derivatives with methylamino acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophiles used.
Scientific Research Applications
{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid include:
- {2-(Methylamino)(oxo)acetic acid}
- {2-(2-(2-Aminoethoxy)ethoxy)acetic acid}
- {2,6-Dimethylanilino (oxo)acetic acid}
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
188727-93-7 |
|---|---|
Molecular Formula |
C11H11N3O5 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
2-[2-[[2-(methylamino)-2-oxoacetyl]amino]anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C11H11N3O5/c1-12-8(15)9(16)13-6-4-2-3-5-7(6)14-10(17)11(18)19/h2-5H,1H3,(H,12,15)(H,13,16)(H,14,17)(H,18,19) |
InChI Key |
NQFBPQUJDKMTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=CC=C1NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


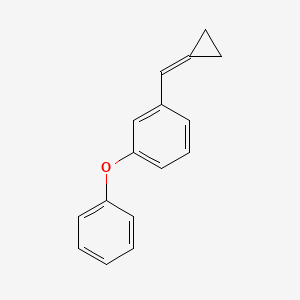

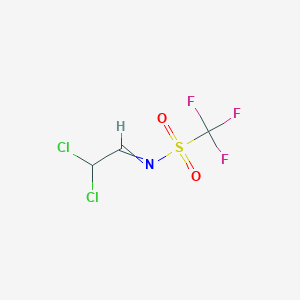
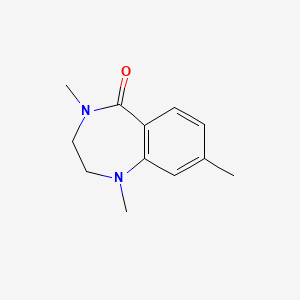

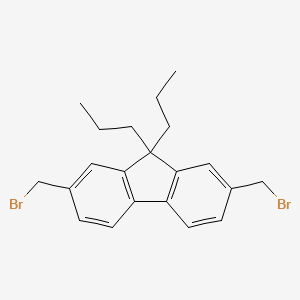
![4-[4-(Heptadecafluorooctyl)phenoxy]phenol](/img/structure/B14242880.png)

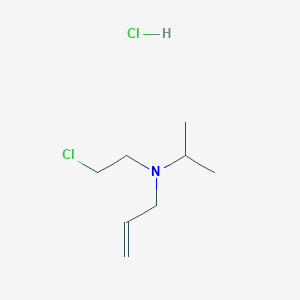
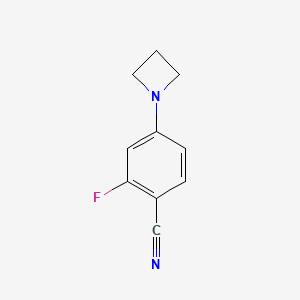
![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-, (1R,6R)-](/img/structure/B14242908.png)

